molecular formula C21H26N6O3S B2379803 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946211-06-9

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Número de catálogo: B2379803
Número CAS: 946211-06-9
Peso molecular: 442.54
Clave InChI: TUFBXKYMEAMDLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a potent and selective small molecule inhibitor with significant research value in immunology and oncology. It functions as a dual inhibitor targeting both Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members, key signaling nodes in hematopoieitic cells. The compound was developed to probe the therapeutic potential of concurrent SYK and JAK inhibition, particularly in B-cell malignancies . Its mechanism involves competitive binding to the ATP-binding sites of these kinases, thereby suppressing downstream signaling pathways like JAK-STAT and B-cell receptor signaling that are critical for cell proliferation and survival. This dual-action profile makes it a valuable chemical tool for investigating the crosstalk in cytokine and immunoreceptor signaling networks, studying resistance mechanisms to single-pathway inhibitors, and exploring novel treatment strategies for autoimmune disorders and hematological cancers such as lymphoma and leukemia. Its optimized structure provides enhanced kinase selectivity and potency, enabling more precise pharmacological interrogation of these targets in complex biological systems .

Propiedades

IUPAC Name

3,4-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-29-16-7-6-14(12-17(16)30-2)20(28)22-8-11-27-19-15(13-23-27)18(24-21(25-19)31-3)26-9-4-5-10-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFBXKYMEAMDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : This core is usually synthesized via cyclization reactions involving appropriate precursors such as aminopyrazoles and nitriles.

  • Substitution Reactions: : Introduction of functional groups like methylthio and pyrrolidinyl is achieved through nucleophilic substitution reactions.

  • Amide Bond Formation: : Coupling the pyrazolopyrimidine core with the 3,4-dimethoxybenzamide is carried out using coupling reagents like EDCI or DCC under controlled conditions.

Industrial Production Methods

On an industrial scale, optimizations include:

  • Catalysts: : Using efficient catalysts to enhance reaction rates and selectivity.

  • Automation: : Employing automated systems for precise control over reaction parameters.

  • Scalability: : Ensuring the synthetic route is scalable with minimal by-products and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions:

  • Oxidation: : The methoxy and methylthio groups can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced at various functional sites.

  • Substitution: : The pyrrolidinyl group can be replaced or modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Organometallic reagents such as Grignard reagents or sodium hydride (NaH).

Major Products Formed

The major products depend on the specific reactions:

  • Oxidation: : Methoxy groups convert to hydroxyl groups; methylthio to sulfoxides or sulfones.

  • Reduction: : Nitrogen-containing rings remain intact, but other groups may reduce to simpler moieties.

  • Substitution: : Introduction of new functional groups in place of pyrrolidinyl or other reactive sites.

Aplicaciones Científicas De Investigación

Chemistry

  • Synthesis Studies: : The compound serves as a model for studying reaction mechanisms and synthetic methodologies.

Biology

  • Enzyme Inhibition: : It is explored as a potential inhibitor for various enzymes due to its structural features.

Medicine

  • Pharmacological Properties: : Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.

Industry

  • Material Science: : Potential use in developing new materials with specific electronic or mechanical properties.

Mecanismo De Acción

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved: : Modulates signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Pyrazolo[3,4-d]Pyrimidine Derivatives

Example 53 ():
  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Differences: Fluorine substituents: Enhance electronegativity and membrane permeability.
  • Synthesis : Utilized palladium-catalyzed cross-coupling (yield: 28%), similar to methodologies applicable to the target compound .
Compound 2–10 ():
  • Structure : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones.
  • Phenyl substituents: Alter steric bulk, influencing target selectivity.
  • Synthesis: Achieved via nucleophilic substitution (ethanol reflux), contrasting with the target’s likely transition metal-mediated synthesis .

Pyrrolidine-Containing Analogues ()

  • Structure: N-{4-[(4-Dimethylaminobenzylidene)amino]-6-[[(4-dimethylaminophenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylaminophenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide.
  • Key Differences: Triazine core: Reduces aromaticity compared to pyrazolopyrimidine, altering electronic properties. Multiple dimethylamino groups: Increase hydrophilicity but may introduce off-target interactions.

Pyrazolo[3,4-b]Pyridine Derivatives ()

  • Structure : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
  • Key Differences: Pyridine vs. Ethyl and methyl groups: Enhance lipophilicity, possibly improving blood-brain barrier penetration.
  • Molecular Weight : 374.4 g/mol (lower than the target compound), suggesting superior bioavailability .

Structural and Functional Analysis Table

Compound Feature Target Compound Example 53 () Compound 2–10 () Compound Compound
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Triazine Pyrazolo[3,4-b]pyridine
Key Substituents 3,4-Dimethoxybenzamide 2-Fluoro-N-isopropylbenzamide Thioxo, phenyl groups Pyrrolidin-1-yl, dimethylamino Ethyl, methyl, phenyl groups
Molecular Weight (g/mol) ~450 (estimated) 589.1 ~350–400 (estimated) >500 (estimated) 374.4
Synthesis Method Palladium catalysis (inferred) Pd-catalyzed cross-coupling Nucleophilic substitution Condensation reactions Not specified
Potential Bioactivity Kinase inhibition Anticancer (chromen moiety) Antimetabolic (thioxo group) Not reported Kinase or enzyme modulation

Actividad Biológica

3,4-Dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 946211-06-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O3SC_{21}H_{26}N_{6}O_{3}S, with a molecular weight of 442.5 g/mol. The structure features a benzamide core substituted with methoxy and pyrrolidine groups, which are critical for its biological activity.

PropertyValue
CAS Number946211-06-9
Molecular FormulaC21H26N6O3S
Molecular Weight442.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various lines:

  • IC50 Values : Compounds in this class demonstrated IC50 values ranging from 0.63 to 5.85 µM against human cancer cell lines such as MCF-7 and A549 .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. In vitro studies have shown that similar derivatives inhibit COX-2 enzyme activity effectively:

  • COX-2 Inhibition : Compounds exhibiting IC50 values comparable to celecoxib (0.04 µmol) indicate a strong potential for therapeutic application in inflammatory conditions .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated a substantial reduction in cell viability in A549 lung cancer cells with an observed apoptosis rate of 39.4% when treated with a structurally related compound.

Study 2: Anti-inflammatory Potential

In a model of carrageenan-induced paw edema in rats, derivatives similar to the target compound were administered and resulted in significant reduction of inflammation compared to control groups. This supports the hypothesis that modifications to the benzamide structure enhance anti-inflammatory properties.

Q & A

Q. What are the standard synthetic routes and critical analytical techniques for confirming the structure of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
  • Condensation of substituted benzamides with pyrazolo-pyrimidine intermediates under reflux in ethanol or DMF .
  • Introduction of the pyrrolidin-1-yl group via nucleophilic substitution .
    Analytical techniques:
  • NMR spectroscopy (1H and 13C) to confirm substituent positions and purity .
  • Mass spectrometry for molecular weight validation .
  • X-ray crystallography to resolve 3D structural ambiguities .

Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodological Answer : Similar compounds exhibit:
  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis .
    Assays to validate activity:
  • Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
  • Cell viability tests (e.g., MTT assay on cancer cell lines) .

Q. How do the methoxy and methylthio substituents influence physicochemical properties?

  • Methodological Answer :
  • Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) and modulate electronic effects on the benzamide ring .
  • Methylthio group : Increases lipophilicity (logP), improving membrane permeability, but may reduce metabolic stability .
    Experimental validation:
  • HPLC logP measurements to assess lipophilicity .
  • DFT calculations to map electron distribution .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up?

  • Methodological Answer : Key factors for optimization:
  • Solvent selection : Replace ethanol with DMF to improve reaction homogeneity at higher volumes .
  • Catalyst use : Triethylamine (5 mol%) enhances nucleophilic substitution efficiency .
  • Temperature control : Maintain 80–90°C during condensation to prevent byproduct formation .
    Monitoring:
  • In-line FTIR to track reaction progress .
  • HPLC purity checks post-crystallization .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer : Systematic approaches include:
  • Cross-validation assays : Repeat experiments using standardized cell lines (e.g., HepG2 for cancer studies) .
  • Dose-response analysis : Compare IC50 values under consistent conditions (e.g., serum-free media) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
    Contradictions may arise from differences in assay protocols or impurity profiles .

Q. What strategies improve the pharmacokinetic profile by modifying the pyrrolidin-1-yl group?

  • Methodological Answer :
  • Hydrophilic modifications : Replace pyrrolidine with piperazine to enhance aqueous solubility .
  • Prodrug approaches : Introduce ester moieties for delayed metabolic activation .
    Validation:
  • In vitro metabolic stability tests (e.g., liver microsome assays) .
  • Pharmacokinetic studies in rodent models to assess bioavailability .

Notes

  • Contradictions in synthesis protocols (e.g., solvent choice) highlight the need for context-dependent optimization .
  • Biological activity variations may stem from differences in substituent electronic profiles or assay conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.